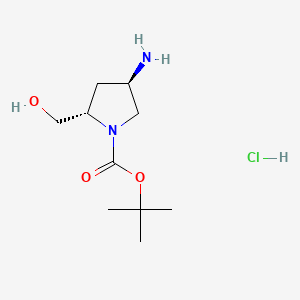
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Overview
Description
“4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid” is a chemical compound with the CAS Number: 15898-26-7. It has a molecular weight of 215.25 . The compound is solid in its physical form and is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies . For instance, a study reported the synthesis of a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides . The synthesized molecules underwent thorough characterization and evaluation for antibacterial activity .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H13NO2 . The Inchi Code for the compound is 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) .Chemical Reactions Analysis
The compound has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was found to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 215.25 . The compound is typically stored in a dry room at normal temperature .Scientific Research Applications
Compound Characterization and Derivatives
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has been the subject of research as part of novel chemical synthesis processes. Notably, it is used in the creation of new chemical compounds with potential applications in medicine and materials science. For example, it was involved in the synthesis of new pyrrole analogs as antimycobacterial agents. These compounds showed promising antibacterial and antitubercular activities, making them significant in medical research for treating tuberculosis and other bacterial infections (Joshi et al., 2012).
Enzymatic Polymerization Studies
- This compound has been studied in the context of enzymatic oxidative polymerization. The research focused on the enzymatic oxidative polymerization of 4-hydroxybenzoic acid derivatives, which included 3,5-dimethyl-4-hydroxybenzoic acid, a closely related compound. These studies are essential for understanding the synthesis of polymers, which have wide-ranging applications in material science and engineering (Ikeda et al., 1998).
Antimicrobial Evaluation
- Another area of application is in the evaluation of antimicrobial properties. Compounds derived from this compound have been synthesized and assessed for their antibacterial activities. These compounds were found to exhibit good antimicrobial properties, suggesting their potential use in developing new antibacterial agents (Kumar et al., 2017).
Applications in Fluorescent Probes
- In the field of analytical chemistry, derivatives of this compound have been used to develop fluorescent probes with aggregation-enhanced emission features. These probes are significant for detecting low levels of carbon dioxide in gas mixtures, demonstrating potential applications in environmental monitoring and medical diagnostics (Wang et al., 2015).
Crystal Structure Analysis
- The crystal structure of compounds related to this compound has also been a subject of study. Understanding the crystal structure is crucial for applications in material science and drug design, as it provides insights into the physical and chemical properties of these compounds (Silva et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been found to increase monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
The compound appears to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound’s ability to increase glucose uptake rate and intracellular adenosine triphosphate suggests it may influence energy metabolism pathways within the cell .
Pharmacokinetics
It is predicted to have high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.43 .
Result of Action
The compound’s action results in increased monoclonal antibody production in recombinant Chinese hamster ovary cells . It also suppresses the galactosylation on a monoclonal antibody, which could potentially be used to control the level of galactosylation for the N-linked glycans .
Action Environment
The compound’s mode of action and pharmacokinetic properties suggest that it may be influenced by factors such as the cellular environment and metabolic state of the cell .
properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCNXGAKFXIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953413 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313701-93-8 | |
| Record name | NSC727423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[6-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B3021878.png)


